molecular formula C21H29N3O3S B2741400 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide CAS No. 1052551-56-0

4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide

Cat. No.: B2741400
CAS No.: 1052551-56-0
M. Wt: 403.54
InChI Key: HAKNQFRIVVXCPC-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related heterocyclic compounds involves intricate chemical reactions that yield structures with potential biological activity. For instance, the one-pot synthesis of Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives showcases the versatility of these chemical frameworks in generating compounds with varied functional groups and potential applications in medicinal chemistry (Dyachenko et al., 2020). Similarly, the efficient synthesis of heterobifunctional coupling agents demonstrates the compound's relevance in facilitating chemoselective conjugation of proteins and enzymes, underscoring its utility in biochemical research (Reddy et al., 2005).

Potential Biological and Pharmacological Applications

Compounds with the thieno[3,2-d]pyrimidin core structure have been explored for their potential biological and pharmacological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of compounds within this chemical class (Rahmouni et al., 2016). This underscores the broader relevance of studying such compounds for their potential contributions to drug discovery and development.

Antimicrobial Activity

The synthesis of new Pyridothienopyrimidines and Pyridothienotriazines and their evaluation for antimicrobial activity represent another significant area of research. These studies demonstrate the compound's potential utility in developing novel antimicrobial agents, with specific compounds within this chemical class showing promising antistaphylococcal activity (Abdel-rahman et al., 2002). Such findings are crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds.

Supramolecular Chemistry

The compound's structural motif also finds applications in supramolecular chemistry, where its derivatives are used to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies have been demonstrated to form 2D and 3D networks through extensive hydrogen bonding, showcasing the utility of the compound's derivatives in materials science and nanotechnology (Fonari et al., 2004).

Properties

IUPAC Name

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(2-methylcyclohexyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-13-4-2-3-5-16(13)22-19(25)15-8-6-14(7-9-15)12-24-20(26)18-17(10-11-28-18)23-21(24)27/h10-11,13-16H,2-9,12H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNQFRIVVXCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.